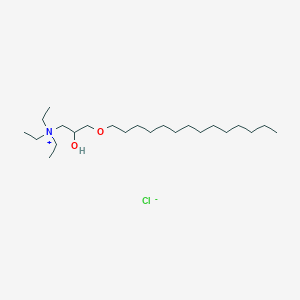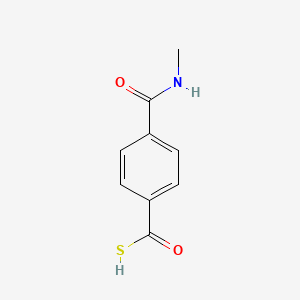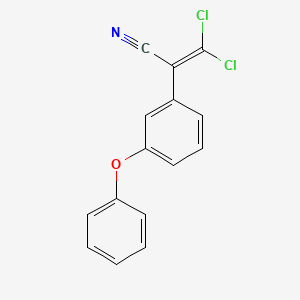
Benzeneacetonitrile, alpha-(dichloromethylene)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-(dichloromethylene)-3-phenoxybenzeneacetonitrile , has the chemical formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . It is an aromatic compound with an α-phenyl group attached to an acetonitrile functional group. The IUPAC name for this compound is (α-phenylbenzyl) cyanide .
Métodos De Preparación
There are several synthetic routes to produce benzeneacetonitrile:
Friedel-Crafts Acylation: Benzene reacts with chloroacetonitrile in the presence of Lewis acid catalysts (such as aluminum chloride) to yield benzeneacetonitrile.
Cyanation of Phenylacetic Acid Derivatives: Phenylacetic acid derivatives can be cyanated using reagents like sodium cyanide or copper(I) cyanide.
Industrial Production: Benzeneacetonitrile is industrially synthesized through the above methods, with optimization for yield and efficiency.
Análisis De Reacciones Químicas
Benzeneacetonitrile undergoes various reactions:
Hydrolysis: Treatment with aqueous acid or base results in hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide.
Reduction: Catalytic hydrogenation converts the nitrile group to the corresponding primary amine.
Substitution Reactions: Benzeneacetonitrile can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to its aromatic ring.
Major products include the corresponding carboxylic acid, amide, or substituted derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetonitrile finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated as a potential bioactive compound.
Medicine: Explored for its pharmacological properties.
Industry: Employed in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which benzeneacetonitrile exerts its effects depends on its specific application. It may interact with cellular targets, signaling pathways, or enzymes relevant to its biological activity.
Comparación Con Compuestos Similares
While benzeneacetonitrile is unique due to its specific substituents, similar compounds include other acetonitriles, such as benzyl cyanide (C₇H₅CH₂CN) and α-oxobenzeneacetonitrile (C₈H₅NO). These compounds share structural similarities but differ in functional groups and reactivity .
Propiedades
Número CAS |
110457-97-1 |
|---|---|
Fórmula molecular |
C15H9Cl2NO |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
3,3-dichloro-2-(3-phenoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9Cl2NO/c16-15(17)14(10-18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9H |
Clave InChI |
QUSOURBRLINNNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=C(Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


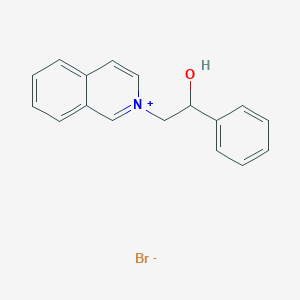
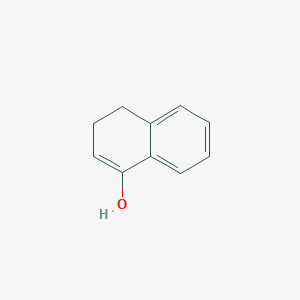
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
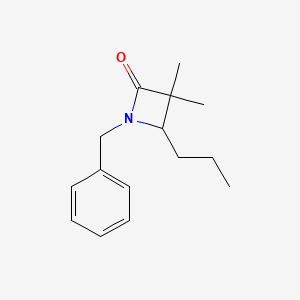
silane](/img/structure/B14313179.png)
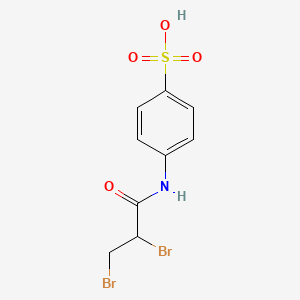
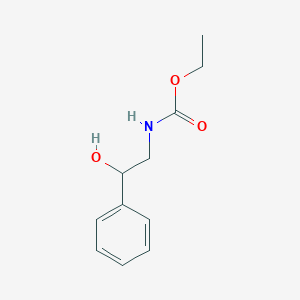
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
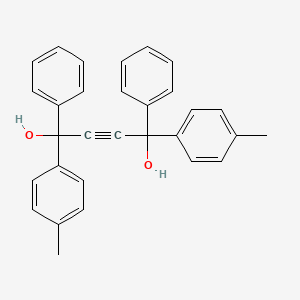

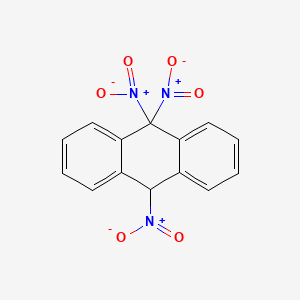
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
